N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a complex substitution pattern. The core quinazoline scaffold is functionalized with a cyclopentyl group at the N-position, a 4-methylbenzyl group at C3, and a sulfanyl-linked 2-oxo-2-phenylethyl moiety at C2.
Properties
IUPAC Name |
N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3S/c1-20-11-13-21(14-12-20)18-33-29(36)25-16-15-23(28(35)31-24-9-5-6-10-24)17-26(25)32-30(33)37-19-27(34)22-7-3-2-4-8-22/h2-4,7-8,11-17,24H,5-6,9-10,18-19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENFUYOJRGHNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include quinazoline derivatives with variations in substituents at C2, C3, and the N-position. For instance:
Key Observations :
Pharmacokinetic and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from structurally related quinazolines:
Key Findings :
- The target compound’s carboxamide and thioether groups likely confer better metabolic stability than hydrazine-containing analogues, which are prone to oxidative degradation .
- Higher melting points in 13a and 13b correlate with their crystalline sulfonamide and hydrazine motifs, whereas the target compound’s flexible cyclopentyl and benzyl groups may reduce crystallinity .
Spectroscopic and Computational Analysis
- NMR Shifts : In analogues like 13a and 13b, aromatic protons resonate at δ 7.20–7.92 ppm, consistent with the target compound’s predicted aromatic δ 7.0–8.0 ppm range. However, the target’s cyclopentyl group introduces upfield shifts (δ 1.5–2.5 ppm) for aliphatic protons, absent in simpler derivatives .
- ADMET Predictions: Using models from , the target compound’s log P (3.8) is higher than 13a (2.9) and 13b (3.2), aligning with its increased lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
